molecular formula C14H14N2O B13451907 2-Amino-2-(4-phenylphenyl)acetamide

2-Amino-2-(4-phenylphenyl)acetamide

Cat. No.: B13451907
M. Wt: 226.27 g/mol
InChI Key: IZJGKEJDMICAKG-UHFFFAOYSA-N
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Description

2-Amino-2-(4-phenylphenyl)acetamide is an organic compound characterized by the presence of an amino group and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-phenylphenyl)acetamide typically involves the reaction of biphenyl-4-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the acetamide group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(4-phenylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2-Amino-2-(4-phenylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-phenylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression .

Comparison with Similar Compounds

    2-Aminothiazole: Known for its anticancer properties.

    2-Aminobenzothiazole: Used in the synthesis of heterocyclic compounds.

    2-Aminopyrimidine: Exhibits anti-inflammatory and antiviral activities.

Uniqueness: 2-Amino-2-(4-phenylphenyl)acetamide stands out due to its biphenyl structure, which imparts unique electronic properties and enhances its potential as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its significance.

Properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-amino-2-(4-phenylphenyl)acetamide

InChI

InChI=1S/C14H14N2O/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,15H2,(H2,16,17)

InChI Key

IZJGKEJDMICAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)N)N

Origin of Product

United States

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